2-Deoxyribose 5-triphosphate(4-) is an organophosphate oxoanion, formed by the deprotonation of all four hydroxyl groups of 2-deoxyribose 5-triphosphate. This compound plays a critical role in biochemistry, particularly in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA. It is also involved in various metabolic pathways and has applications in molecular biology and biochemistry.
2-Deoxyribose 5-triphosphate(4-) can be synthesized through several biochemical pathways, often starting from glucose or other simple carbohydrates. It can also be derived from nucleoside degradation processes and is utilized in various synthetic routes to produce modified nucleotides and other derivatives.
This compound belongs to the class of nucleotides, specifically categorized as a triphosphate derivative of deoxyribose. It is classified as an organophosphate due to its phosphate groups and is crucial for energy transfer and storage in biological systems.
The synthesis of 2-deoxyribose 5-triphosphate(4-) typically involves several steps:
The synthesis can vary based on the specific nucleoside used, but typically requires careful control of reaction conditions, including temperature and solvent choice. High-performance liquid chromatography (HPLC) is often employed for purification and analysis of the synthesized triphosphates .
The molecular formula for 2-deoxyribose 5-triphosphate(4-) is , with a molecular weight of approximately 370.04 g/mol. Its structure consists of a deoxyribose sugar linked to three phosphate groups.
2-Deoxyribose 5-triphosphate(4-) participates in various biochemical reactions:
The reactions involving this compound are often monitored using techniques such as NMR spectroscopy and HPLC to track product formation and reaction kinetics.
The mechanism by which 2-deoxyribose 5-triphosphate(4-) functions primarily involves its role as a substrate in DNA synthesis:
Kinetic studies have shown that the efficiency of incorporation can vary based on the specific conditions and enzyme used during the polymerization process .
The compound exhibits strong acid-base properties due to its multiple phosphate groups. Its behavior in biological systems is influenced by pH and ionic strength.
Relevant data from studies indicate that its stability can be affected by environmental conditions such as temperature and pH.
2-Deoxyribose-5-phosphate aldolase (DERA; EC 4.1.2.4) serves as a pivotal biocatalyst in the enzymatic synthesis of 2-deoxyribose 5-phosphate (DR5P), the fundamental precursor to 2-deoxyribose 5-triphosphate(4-) and related nucleotides. As a Class I aldolase, DERA operates via a Schiff base mechanism, forming a covalent intermediate between the ε-amino group of a conserved lysine residue (Lys167 in Escherichia coli DERA) and the carbonyl carbon of acetaldehyde (donor substrate). This enamine intermediate subsequently performs a stereoselective nucleophilic attack on the carbonyl carbon of an aldehyde acceptor – naturally, D-glyceraldehyde-3-phosphate (G3P) – forming a new carbon-carbon (C–C) bond with strict S-configuration at the newly generated stereocenter [2] [3] [6].
The natural reaction catalyzed by DERA is the reversible aldol addition:Acetaldehyde + D-Glyceraldehyde-3-phosphate ⇌ 2-Deoxy-D-ribose-5-phosphateThis reaction favors DR5P synthesis under physiological conditions, with an equilibrium constant (Keq) of 4.2 × 103 M-1 [2]. Crucially, DR5P represents the biochemical entry point for de novo synthesis of 2-deoxyribose-containing nucleotides. Phosphorylation of DR5P yields 2-deoxyribose-5-diphosphate, which can be further converted to 2-deoxyribose-5-triphosphate(4-) via nucleotide diphosphate kinase activity or analogous enzymatic pathways. DERA's ability to generate DR5P with high stereochemical fidelity underpins the biosynthesis of this critical nucleotide precursor [3] [9].
Structurally, DERA enzymes share a conserved (α/β)8 TIM-barrel fold, with the active site situated at the C-terminal end of the β-barrel. Key catalytic residues (Lys167 for Schiff base formation, Asp102, and Lys201 for proton shuttling in E. coli DERA) are highly conserved across species [3] [6] [7]. This structural conservation facilitates the enzyme's application in synthesizing not only natural DR5P but also non-natural analogs when provided with alternative aldehyde acceptors, thereby enabling access to modified triphosphate precursors [3] [10].
Table 1: Substrate Specificity and Kinetic Parameters of DERA from Various Sources for Natural Substrates (Acetaldehyde + G3P)
Source | KM Acetaldehyde (mM) | KM G3P (mM) | Vmax (U/mg) | Specific Activity (U/mg) | Ref |
---|---|---|---|---|---|
Escherichia coli | 0.23 | n.s. | n.s. | 58 | [2] |
Salmonella typhimurium | 0.1 | n.s. | 3500 | n.s. | [2] |
Yersinia sp. EA015 | n.s. | n.s. | n.s. | 137 | [6] |
Environmental DNA | 0.038 | n.s. | 2.9 | n.s. | [2] |
Rat Liver | 0.17 | n.s. | n.s. | 106.5 | [2] |
n.s. = not specified in cited source
A significant limitation hindering the industrial application of wild-type DERA, particularly from E. coli (DERAEc), is its acute susceptibility to inactivation by aldehydes – especially acetaldehyde and chloroacetaldehyde – at concentrations required for cost-effective biocatalytic processes. Wild-type DERAEc loses >99% of its activity after only 2 hours of incubation in 300 mM acetaldehyde at 25°C [1] [6] [7]. This inactivation stems primarily from the formation of covalent adducts between reactive aldehydes and crucial nucleophilic residues within the active site, notably Cys47, leading to irreversible enzyme inhibition [3] [7].
Directed evolution has emerged as a powerful strategy to overcome this limitation. This approach involves iterative rounds of random mutagenesis coupled with high-throughput screening for variants exhibiting enhanced resistance to aldehyde-induced inactivation and improved catalytic performance under industrially relevant conditions. Key advancements include:
The engineered DERA variants not only exhibit superior aldehyde tolerance but often also display improved catalytic efficiency (kcat/KM) towards non-natural substrates like chloroacetaldehyde, essential for pharmaceutical intermediate synthesis. Immobilization strategies (e.g., on ox-MWCNTs – oxidized multi-walled carbon nanotubes) provide additional stabilization, with immobilized DERA retaining >80% activity after 30 minutes in 300 mM acetaldehyde [6] [7].
Table 2: Engineered DERA Variants with Enhanced Aldehyde Tolerance
Variant | Source | Key Mutation(s) | Aldehyde Challenge | Residual Activity | Improvement Factor | Ref |
---|---|---|---|---|---|---|
Wild-type | E. coli | - | 300 mM AcH, 2h, 25°C | ~0% | 1x | [1][6] |
C47S | Yersinia sp. | C47S | 1.0 M AcH, 16h | ~100% | >>100x | [6] |
C47M | E. coli | C47M | 300 mM AcH, 2h | Significant retention | >10x | [7] |
Combined Mutant (e.g., Mut A) | E. coli | Multiple | Industrially relevant [AcH], [ClAcH] | High retention | 10x (product yield) | [1] |
ox-MWCNTs-DERA | E. coli | Immobilized WT | 300 mM AcH, 30 min, 25°C | >80% | >>100x | [6] |
AcH = Acetaldehyde; ClAcH = Chloroacetaldehyde
DERA's unique capacity to catalyze sequential aldol reactions with two molecules of an aldehyde donor (typically acetaldehyde) and one molecule of an aldehyde acceptor (e.g., chloroacetaldehyde) forms the cornerstone of its most significant industrial application: the enantioselective synthesis of high-value chiral lactol intermediates for statin side-chains. Statins, exemplified by atorvastatin (Lipitor®) and rosuvastatin, are blockbuster drugs inhibiting HMG-CoA reductase to lower cholesterol [1] [6] [7].
The biocatalytic process involves a one-pot, DERA-catalyzed tandem aldol reaction:
This lactol possesses the correct (3R,5S) stereochemistry required for the statin side-chain. Subsequent chemical oxidation readily converts the lactol to the corresponding lactone, (3R,5R)-6-cyano-3,5-dihydroxyhexanoate ester, a direct precursor for atorvastatin and related drugs [1] [7]. The power of this DERA-catalyzed process lies in its ability to generate two chiral centers with perfect stereocontrol (de and ee >99%) in a single enzymatic step, under mild aqueous conditions, avoiding the need for extensive protection/deprotection strategies and toxic metal catalysts required by traditional chemical synthesis.
The industrial viability of this process was critically dependent on the development of engineered DERA variants (Section 1.2). Wild-type DERA shows low affinity (high KM) for chloroacetaldehyde and is rapidly inactivated under the high aldehyde concentrations (often >100-200 mM each) needed for economical lactol production. Engineered variants like the tenfold improved mutant described by [1] overcome these limitations. Companies like DSM Pharma Chemicals and Codexis have successfully implemented engineered DERA in large-scale statin side-chain manufacturing, demonstrating the scalability and economic impact of this biocatalytic route [1] [3] [6].
Table 3: DERA-Catalyzed Tandem Aldol Reaction for Statin Intermediate Synthesis
Step | Reactants | Product | Stereochemistry | Catalyst | Fate |
---|---|---|---|---|---|
1st Aldol Addition | Acetaldehyde + Chloroacetaldehyde | (4S)-2,4-Dideoxy-4-chloro-3-hydroxyaldehyde | S at C4 | DERA (Schiff base) | Substrate for 2nd Addition |
2nd Aldol Addition | Product + Acetaldehyde | Linear (3R,5S)-6-Chloro-2,4,6-trideoxy-three-hexose aldehyde | R at C3, S at C5 | DERA (Schiff base) | Spontaneously Cyclizes |
Intramolecular Cyclization | Linear Hexose Aldehyde | (3R,5S)-6-Chloro-2,4,6-trideoxyhexapyranoside (Lactol) | - | Non-enzymatic | Key Chiral Intermediate |
Oxidation | Lactol | (3R,5R)-6-Cyano-3,5-dihydroxyhexanoate ester | - | Chemical | Statin Side-Chain Precursor |
While DERA excels at creating chiral centers de novo via stereoselective C–C bond formation (particularly the (3R,5S) diol motif in statin precursors), accessing specific enantiomers of other complex molecules derived from or related to 2-deoxyribose 5-triphosphate(4-) pathways may require complementary strategies. Lipase-mediated kinetic resolution represents a powerful and well-established methodology for obtaining enantiomerically pure compounds, including potential intermediates or analogs in nucleotide synthesis.
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are robust enzymes capable of highly enantioselective reactions, primarily hydrolysis of esters or transesterification (acyl transfer). Their application in kinetic resolution relies on the principle that the two enantiomers of a racemic substrate react at significantly different rates with the lipase. Common strategies include:
Although the search results do not explicitly detail lipase resolution applied directly to 2-deoxyribose 5-triphosphate(4-) (due to its polarity and instability), the principles are highly relevant for resolving intermediates or building blocks used in its synthesis or related chiral molecules accessed via DERA catalysis. For instance:
Lipases offer advantages such as high enantioselectivity (often E > 200), commercial availability, lack of cofactor requirement, and stability in organic solvents, making them compatible with DERA-derived compounds that might be water-sensitive. Combining DERA's stereoselective aldol chemistry with lipase-mediated kinetic resolution or desymmetrization provides a versatile toolbox for synthesizing complex, enantiopure molecules relevant to nucleotide chemistry and pharmaceutical intermediates [7]. Enzyme engineering strategies similar to those applied to DERA (directed evolution, immobilization) are also routinely used to optimize lipase performance for specific resolution tasks.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: